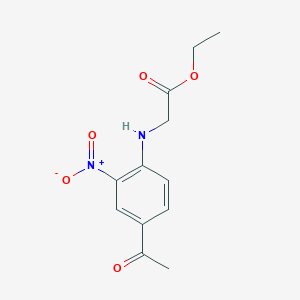
ethyl N-(4-acetyl-2-nitrophenyl)glycinate
描述
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is an organic compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol It is a derivative of glycine, where the amino group is substituted with a 4-acetyl-2-nitrophenyl group, and the carboxyl group is esterified with ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-acetyl-2-nitrophenyl)glycinate typically involves the reaction of glycine with 4-acetyl-2-nitrobenzoyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: Ethyl N-(4-amino-2-acetylphenyl)glycinate.
Reduction of Acetyl Group: Ethyl N-(4-hydroxy-2-nitrophenyl)glycinate.
Substitution of Ester Group: N-(4-acetyl-2-nitrophenyl)glycine derivatives.
科学研究应用
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of ethyl N-(4-acetyl-2-nitrophenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other cellular components .
相似化合物的比较
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate can be compared with similar compounds such as:
Ethyl N-(4-nitrophenyl)glycinate: Lacks the acetyl group, which may result in different reactivity and biological activity.
Ethyl N-(4-acetylphenyl)glycinate: Lacks the nitro group, which may affect its chemical properties and applications.
N-(4-acetyl-2-nitrophenyl)glycine: The free acid form, which may have different solubility and reactivity compared to the ester form.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
属性
IUPAC Name |
ethyl 2-(4-acetyl-2-nitroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBUYVHXXZMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)

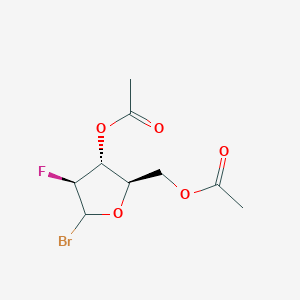
![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)
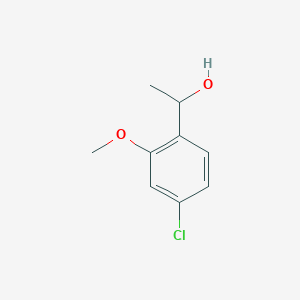

![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)

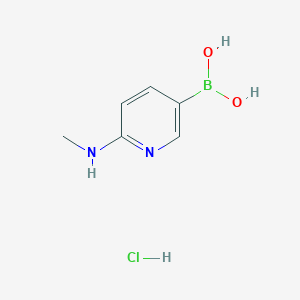
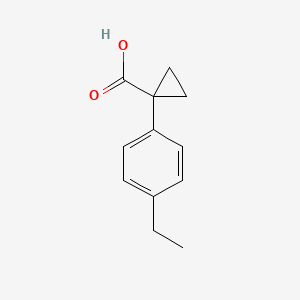
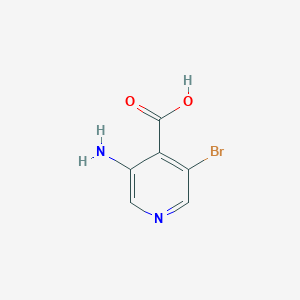
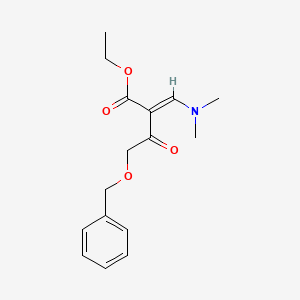

![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)
